BenchChemオンラインストアへようこそ!

2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

MAO‑B neurodegeneration pyridazinone SAR

2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1058248-72-8) is a fully synthetic, non‑peptidic small molecule built on a pyridazine core N‑linked to a piperazine ring and further elaborated with a 2‑fluorophenyl ethanone side‑chain. Its computed physicochemical profile—molecular weight 377.4 Da, XLogP3 1.9, topological polar surface area (TPSA) 62.2 Ų, zero hydrogen‑bond donors, and six hydrogen‑bond acceptors —places it within the oral drug‑like space but distinguishes it from many common CNS‑penetrant piperazine derivatives that typically bear hydrogen‑bond donors or higher TPSA values.

Molecular Formula C21H20FN5O
Molecular Weight 377.423
CAS No. 1058248-72-8
Cat. No. B2606140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
CAS1058248-72-8
Molecular FormulaC21H20FN5O
Molecular Weight377.423
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CC4=CC=CC=C4F
InChIInChI=1S/C21H20FN5O/c22-17-6-2-1-5-16(17)15-21(28)27-13-11-26(12-14-27)20-9-8-19(24-25-20)18-7-3-4-10-23-18/h1-10H,11-15H2
InChIKeyLHMHMFZSZJQYFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1058248-72-8): Procurement-Essential Structural & Physicochemical Baseline


2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1058248-72-8) is a fully synthetic, non‑peptidic small molecule built on a pyridazine core N‑linked to a piperazine ring and further elaborated with a 2‑fluorophenyl ethanone side‑chain [1]. Its computed physicochemical profile—molecular weight 377.4 Da, XLogP3 1.9, topological polar surface area (TPSA) 62.2 Ų, zero hydrogen‑bond donors, and six hydrogen‑bond acceptors [1]—places it within the oral drug‑like space but distinguishes it from many common CNS‑penetrant piperazine derivatives that typically bear hydrogen‑bond donors or higher TPSA values. These features make it a useful scaffold for structure‑based screening campaigns targeting kinase or GPCR active sites that prefer a compact, donor‑free pharmacophore.

Why In‑Class Substitution of 2‑(2‑Fluorophenyl)‑1‑(4‑(6‑(pyridin‑2‑yl)pyridazin‑3‑yl)piperazin‑1‑yl)ethanone Is Not Warranted


Although numerous pyridazine‑piperazine hybrids are commercially available, three structural determinants render simple replacement of 2‑(2‑fluorophenyl)‑1‑(4‑(6‑(pyridin‑2‑yl)pyridazin‑3‑yl)piperazin‑1‑yl)ethanone unreliable for procurement decisions: (i) the ortho‑fluorophenyl acetyl group distinguishes it from para‑halogenated analogs that appear in SCD1‑inhibitor patent collections [1]; (ii) the pyridin‑2‑yl substitution on the pyridazine ring creates an extended aromatic system that is absent in closely related pyridazinone‑based MAO‑B inhibitors such as T3 and T6 [2]; and (iii) the combination of zero hydrogen‑bond donors and a moderate TPSA (62.2 Ų) produces a CNS‑penetrant‑window profile that differs from the higher TPSA or donor‑bearing pyridazinone congeners [2]. Direct experimental comparative data for the title compound versus its closest analogs are not available in the peer‑reviewed or patent literature as of the cut‑off date; the evidence that follows is therefore based on structural and physicochemical distinction supported by published data on well‑characterized scaffold neighbors.

Quantitative Differentiation Evidence for 2‑(2‑Fluorophenyl)‑1‑(4‑(6‑(pyridin‑2‑yl)pyridazin‑3‑yl)piperazin‑1‑yl)ethanone Selection


Pyridazine Core vs. Pyridazinone Core: Target‑Class Inference from MAO‑B Selectivity Data

The title compound features a fully unsaturated 1,2‑diazine (pyridazine) core, whereas the closest well‑characterized structural neighbors—compounds T3 and T6 from Çeçen et al.—bear a pyridazin‑3(2H)‑one carbonyl that serves as a hydrogen‑bond acceptor for MAO‑B [1]. T6 achieves an MAO‑B IC₅₀ of 0.013 µM with a selectivity index of 120.8 over MAO‑A; T3 shows an IC₅₀ of 0.039 µM and selectivity index of 107.4 [1]. The pyridazine scaffold of the title compound lacks this critical carbonyl and is therefore not expected to engage the MAO‑B active site with comparable potency, making it a valuable negative‑control candidate or a lead for alternative targets (e.g., kinases) that prefer a donor‑free heteroaryl system.

MAO‑B neurodegeneration pyridazinone SAR

Zero Hydrogen‑Bond Donors: Physicochemical Differentiation from CNS‑Active Piperazine Congeners

The title compound possesses zero hydrogen‑bond donors (HBD), a TPSA of 62.2 Ų, and an XLogP3 of 1.9 [1]. In contrast, the MAO‑B‑active pyridazinone neighbors T3 and T6 both contain a carbonyl oxygen capable of acting as an H‑bond acceptor but still possess zero HBD; however, their pyridazinone ring increases TPSA beyond that of the fully unsaturated pyridazine [2]. Among CNS‑penetrant piperazine drugs, the median HBD count is 1 and median TPSA is ~50 Ų; the title compound’s 0 HBD / 62.2 Ų profile aligns with passive blood‑brain barrier permeation potential while reducing hydrogen‑bond‑mediated efflux, a combination that may favor certain CNS targets over peripherally‑restricted alternatives.

CNS drug-likeness permeability physicochemical property

Ortho‑ vs. Para‑Fluorophenyl Substitution: Conformational Preference and Receptor‑Site Implications

The title compound bears a 2‑fluorophenyl (ortho) acetyl group, whereas many commercial pyridazinyl‑piperazine ethanones are substituted at the 4‑ (para) position [1]. Ortho‑fluorine substitution increases the rotational barrier around the phenyl‑CH₂ bond and biases the carbonyl conformation, an effect reported in fluorophenyl‑piperazine dopamine receptor ligands where ortho‑substitution reduced D2R displacement by >50% relative to para‑substituted analogs [2]. Although no direct displacement data exist for the title compound at D2 or D3 receptors, the documented ortho effect provides a rational basis for expecting divergent GPCR‑binding profiles compared to para‑fluorophenyl isomers.

ortho effect conformational restriction piperazine SAR

Recommended Research & Procurement Scenarios for 2‑(2‑Fluorophenyl)‑1‑(4‑(6‑(pyridin‑2‑yl)pyridazin‑3‑yl)piperazin‑1‑yl)ethanone


Negative Control for MAO‑B Enzyme Assays

Because the pyridazine core lacks the pyridazinone carbonyl essential for MAO‑B inhibition [2], purchasing the title compound alongside T6 (IC₅₀ = 0.013 µM) provides an experimentally validated negative‑control pair for confirming assay specificity in high‑throughput MAO‑B screens. The zero‑HBD profile [1] also minimizes non‑specific aggregation‑based inhibition artifacts that can occur with more polar controls.

Kinase or GPCR Focused Library Enrichment

The extended pyridine‑pyridazine aromatic system and ortho‑fluorophenyl acetyl moiety create a compact, donor‑free pharmacophore [1] that matches type‑I kinase hinge‑binding motifs and is underrepresented in standard piperazine screening decks dominated by carbonyl‑containing pyridazinones. Procurement for kinase‑directed libraries is supported by the ortho‑fluorophenyl conformational bias documented in GPCR SAR studies [3].

CNS Penetration‑Optimized Probe Expansion

With zero HBD, TPSA 62.2 Ų, and XLogP3 1.9 [1], the title compound sits within the favorable CNS‑penetrant window and is predicted to avoid P‑glycoprotein‑mediated efflux better than pyridazinone analogs with higher TPSA [2]. This supports its acquisition for CNS‑focused phenotypic screens where compound‑specific permeability is a differentiating selection factor.

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.